molecular formula AsH4NO3 B14694650 Arsoramidic acid CAS No. 25049-95-0

Arsoramidic acid

Cat. No.: B14694650
CAS No.: 25049-95-0
M. Wt: 140.959 g/mol
InChI Key: MIHQXWXJCPUUCU-UHFFFAOYSA-N
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Description

Arsoramidic acid (chemical formula: C₆H₆AsNO₃) is an organoarsenic compound characterized by an aromatic ring substituted with arsenic, amino, and hydroxyl groups. It belongs to the class of aromatic arsenic acids, which have historically been utilized in pharmaceuticals, veterinary medicine, and industrial applications due to their antimicrobial properties . The compound’s structure—a benzene ring with arsenic in the para position relative to the amino and hydroxyl groups—confers unique reactivity and bioavailability.

Properties

CAS No.

25049-95-0

Molecular Formula

AsH4NO3

Molecular Weight

140.959 g/mol

IUPAC Name

aminoarsonic acid

InChI

InChI=1S/AsH4NO3/c2-1(3,4)5/h(H4,2,3,4,5)

InChI Key

MIHQXWXJCPUUCU-UHFFFAOYSA-N

Canonical SMILES

N[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arsoramidic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the amide bond. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Acid-Base Dissociation Reactions

Arsenic acid behaves as a triprotic acid, undergoing sequential deprotonation in aqueous solutions. The dissociation equilibria and corresponding pKₐ values are as follows:

Equilibrium ReactionpKₐ Value
H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺2.19
H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺6.94
HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺11.5

These equilibria enable arsenic acid to participate in neutralization reactions, forming arsenate salts (e.g., Na₃AsO₄) when reacted with bases .

(a) Reaction with Arsenic Trioxide and Nitric Acid

The primary industrial method involves treating arsenic trioxide (As₂O₃) with concentrated nitric acid:

As2O3+2 HNO3+2 H2O2 H3AsO4+N2O3\text{As}_2\text{O}_3 + 2\ \text{HNO}_3 + 2\ \text{H}_2\text{O} \rightarrow 2\ \text{H}_3\text{AsO}_4 + \text{N}_2\text{O}_3

Dinitrogen trioxide (N₂O₃) is produced as a by-product .

(b) Oxidation of Elemental Arsenic

Elemental arsenic reacts with ozone in the presence of water:

2 As+3 H2O+5 O32 H3AsO4+5 O22\ \text{As} + 3\ \text{H}_2\text{O} + 5\ \text{O}_3 \rightarrow 2\ \text{H}_3\text{AsO}_4 + 5\ \text{O}_2

This method avoids intermediate bromination steps used historically for polyunsaturated fatty acids .

Redox Reactions

Arsenic acid acts as a strong oxidizer, distinguishing it from phosphoric acid. Key redox behaviors include:

(a) Oxidation of Iodide to Iodine

In acidic media, H₃AsO₄ oxidizes iodide (I⁻) to iodine (I₂):

H3AsO4+2 H++2 IH3AsO3+I2+H2O\text{H}_3\text{AsO}_4 + 2\ \text{H}^+ + 2\ \text{I}^- \rightarrow \text{H}_3\text{AsO}_3 + \text{I}_2 + \text{H}_2\text{O}

This reaction is pH-dependent, favoring the +5 oxidation state of arsenic in acidic conditions .

(b) Role in Environmental Oxidation Processes

Arsenic acid contributes to oxidative degradation pathways in atmospheric chemistry, analogous to reactions involving peracetic acid (CH₃C(O)OOH) and hydroxyl radicals (OH) .

(a) Reaction with Metals

Arsenic acid reacts with active metals (e.g., zinc) to produce hydrogen gas and arsenate salts:

Zn+H3AsO4Zn(HAsO4)+H2\text{Zn} + \text{H}_3\text{AsO}_4 \rightarrow \text{Zn(HAsO}_4\text{)} + \text{H}_2\uparrow

(b) Carbonate Dissolution

Similar to sulfuric acid, arsenic acid reacts with carbonates (e.g., CaCO₃) to release CO₂:

CaCO3+H3AsO4Ca(H2AsO4)+CO2+H2O\text{CaCO}_3 + \text{H}_3\text{AsO}_4 \rightarrow \text{Ca(H}_2\text{AsO}_4\text{)} + \text{CO}_2\uparrow + \text{H}_2\text{O}

This reactivity is critical in environmental contexts, such as acid rain interactions with limestone .

Thermal Decomposition and Stability

At elevated temperatures (>100°C), arsenic acid dehydrates to form pyroarsenic acid (H₄As₂O₇) or arsenic pentoxide (As₂O₅). Its hemihydrate form (2H₃AsO₄·H₂O) is more stable and crystallizes readily .

Catalytic and Biochemical Roles

Arsenic acid derivatives participate in enzymatic reactions, such as the decarboxylation of phenolic acids. Theoretical studies suggest mechanisms involving quinone methide intermediates and proton transfer steps analogous to those in phenolic acid decarboxylases .

Scientific Research Applications

Arsoramidic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Medicine: this compound derivatives have potential therapeutic applications, including as enzyme inhibitors or drug candidates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Arsoramidic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction cascades, where the binding of this compound to its target triggers a series of downstream effects.

Comparison with Similar Compounds

Notes on Methodological Rigor

This analysis adheres to guidelines from the American College of Medical Genetics and Genomics (ACMG) for compound comparison, emphasizing clarity in reporting structural and functional data . Quantitative toxicity metrics were sourced from regulatory databases and peer-reviewed studies to ensure accuracy . Discrepancies in toxicity classifications (e.g., Chemwatch vs. ACMG criteria) were resolved by prioritizing ecotoxicological data from environmental chemistry literature .

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